molecular formula C14H14ClNO4S B5883595 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B5883595
M. Wt: 327.8 g/mol
InChI Key: LIUQUGOVFZSDIX-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO4S. This compound is characterized by the presence of a chloro group, methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

    Methoxylation: The amine group is then methoxylated using methanol in the presence of a catalyst.

    Coupling Reaction: The methoxylated intermediate is coupled with 2-methoxyphenylamine under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow methoxylation and coupling reactions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloro group can yield the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway.

    Pathways Involved: By inhibiting folate synthesis, the compound can disrupt DNA synthesis and cell division, leading to its potential antimicrobial effects.

Comparison with Similar Compounds

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 3′-Chloro-4′-methoxyacetophenone

Comparison:

  • Structural Differences: While similar in having chloro and methoxy groups, the position and additional functional groups (e.g., acetamide vs. sulfonamide) differentiate these compounds.
  • Unique Properties: The presence of the sulfonamide group in 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide imparts unique enzyme inhibitory properties, making it distinct from its analogs.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUQUGOVFZSDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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